![molecular formula C5H7Cl3O2S3 B14739538 Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane CAS No. 7120-50-5](/img/structure/B14739538.png)
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane is a chemical compound with the molecular formula C5H7Cl3O2S3 and a molecular weight of 301.6619 g/mol . This compound is characterized by the presence of a methoxy group, a trichloromethyl group, and a disulfanylcarbothioyl group, making it a unique and complex molecule.
Métodos De Preparación
The synthesis of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane involves several steps. One common method includes the reaction of a methoxy-containing precursor with trichloromethyl disulfide under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfanyl group into thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
Aplicaciones Científicas De Investigación
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it is used to investigate the interactions of sulfur-containing molecules with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the disulfanyl group can form disulfide bonds with other sulfur-containing molecules. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane can be compared with other sulfur-containing compounds such as:
Methoxyacetonitrile: Similar in having a methoxy group but lacks the complex sulfur-containing groups.
Dimethyl disulfide: Contains disulfide bonds but lacks the methoxy and trichloromethyl groups.
Propiedades
Número CAS |
7120-50-5 |
|---|---|
Fórmula molecular |
C5H7Cl3O2S3 |
Peso molecular |
301.7 g/mol |
Nombre IUPAC |
O-(2-methoxyethyl) (trichloromethyldisulfanyl)methanethioate |
InChI |
InChI=1S/C5H7Cl3O2S3/c1-9-2-3-10-4(11)12-13-5(6,7)8/h2-3H2,1H3 |
Clave InChI |
DBJUDGQKINRGRT-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=S)SSC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



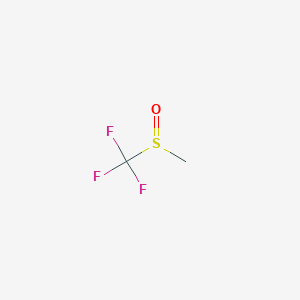
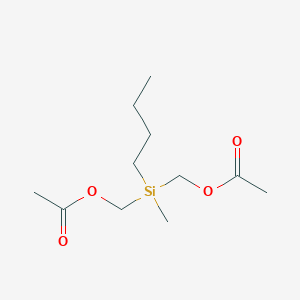
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)

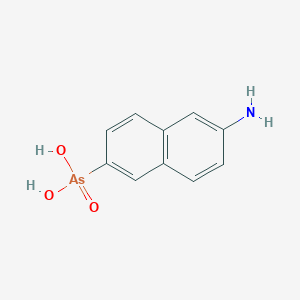
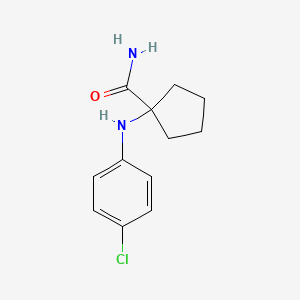


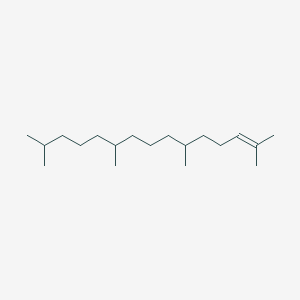

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
